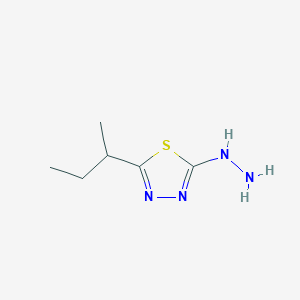
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a sec-butyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sec-butyl hydrazine with thiocarbohydrazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring can also participate in electron transfer processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(sec-Butyl)-5-aminyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a hydrazinyl group.
2-(sec-Butyl)-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of a hydrazinyl group.
2-(sec-Butyl)-5-nitro-1,3,4-thiadiazole: Contains a nitro group instead of a hydrazinyl group.
Uniqueness
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H12N4S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(5-butan-2-yl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C6H12N4S/c1-3-4(2)5-9-10-6(8-7)11-5/h4H,3,7H2,1-2H3,(H,8,10) |
InChI Key |
AIJKRVDTHAGZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NN=C(S1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


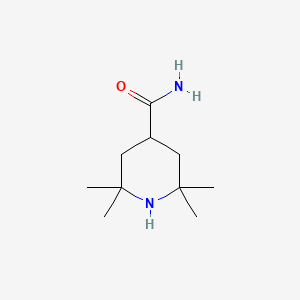

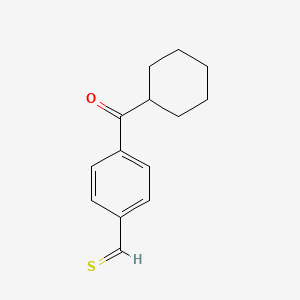
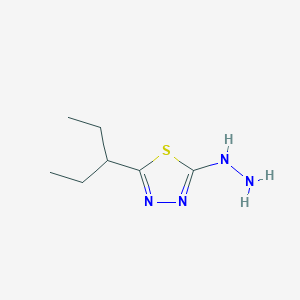
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
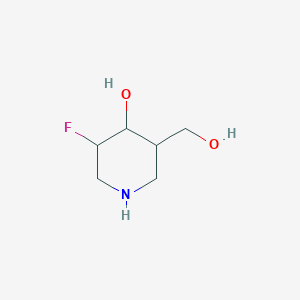

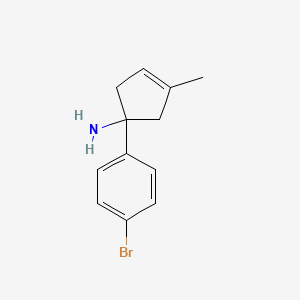

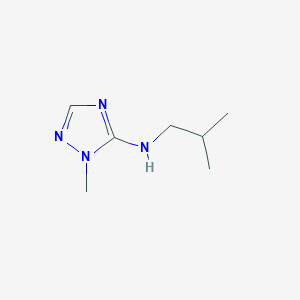
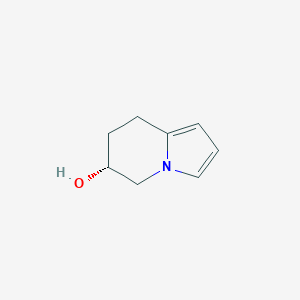

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
